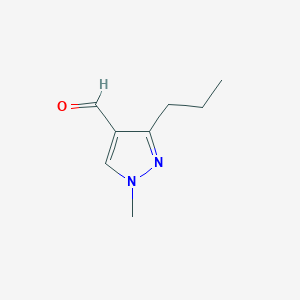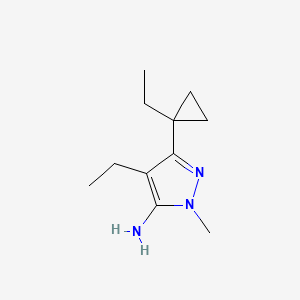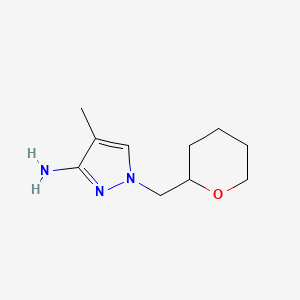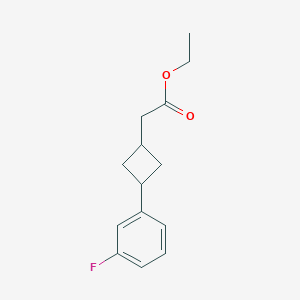
Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C14H17FO2 It is a derivative of cyclobutane, featuring a fluorophenyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate typically involves the cyclobutylation of a fluorophenyl precursor followed by esterification. One common method includes the use of a Grignard reagent to introduce the cyclobutyl group to the fluorophenyl compound. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to esterification using ethyl acetate in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a non-fluorinated phenyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or non-fluorinated phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the cyclobutyl group may influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-(4-fluorophenyl)cyclobutyl)acetate: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and biological activity.
Ethyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate:
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C14H17FO2 |
|---|---|
Peso molecular |
236.28 g/mol |
Nombre IUPAC |
ethyl 2-[3-(3-fluorophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C14H17FO2/c1-2-17-14(16)8-10-6-12(7-10)11-4-3-5-13(15)9-11/h3-5,9-10,12H,2,6-8H2,1H3 |
Clave InChI |
ZLOBEHACPZGILY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


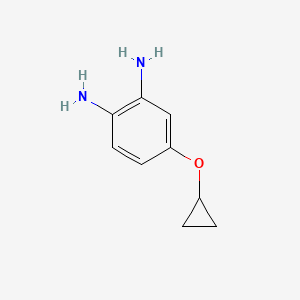

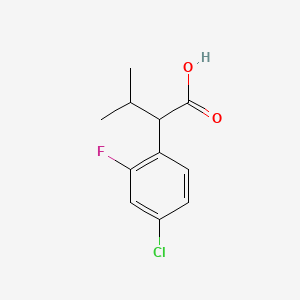
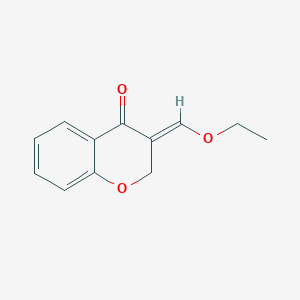
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
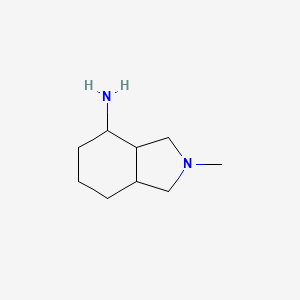

![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)
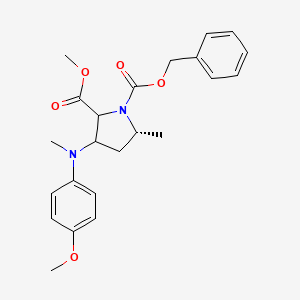

![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
